Ethyl 4-morpholinobenzoate
Overview
Description
Ethyl 4-morpholinobenzoate: is an organic compound with the molecular formula C₁₃H₁₇NO₃ . It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the para position of the benzene ring is substituted with a morpholine ring. This compound is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Reaction of Ethyl 4-fluorobenzoate with Morpholine:
Procedure: Ethyl 4-fluorobenzoate is reacted with morpholine in the presence of a base such as potassium carbonate.
Yield: The product is obtained after purification, usually by recrystallization.
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Heating 4-fluorobenzoate with Morpholine:
Procedure: A mixture of 4-fluorobenzoate and morpholine is heated at 120°C for 2 days.
Conditions: The reaction mixture is cooled, and water is added to precipitate the product, which is then filtered and dried.
Yield: This method yields a high purity product.
Industrial Production Methods:
- Industrial production methods for ethyl 4-morpholinobenzoate typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents and Conditions: Ethyl 4-morpholinobenzoate can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Products: These reactions can lead to the formation of various substituted morpholine derivatives.
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Oxidation and Reduction Reactions:
Reagents and Conditions: The compound can be oxidized or reduced under specific conditions to yield different functional groups on the benzene ring or the morpholine ring.
Products: Major products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Ethyl 4-morpholinobenzoate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine:
- In medicinal chemistry, it serves as an intermediate in the synthesis of various bioactive molecules. It is also studied for its potential pharmacological properties.
Industry:
- The compound is used in the development of new materials and as a reagent in chemical research.
Mechanism of Action
Mechanism:
- The exact mechanism of action of ethyl 4-morpholinobenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
- The compound can act on various biological pathways, depending on its structural modifications and the nature of the target molecule.
Comparison with Similar Compounds
-
Ethyl 4-piperidinobenzoate:
- Similar structure but with a piperidine ring instead of a morpholine ring.
- Used in similar applications but may have different pharmacological properties.
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Ethyl 4-pyrrolidinobenzoate:
- Contains a pyrrolidine ring instead of a morpholine ring.
- Also used in organic synthesis and medicinal chemistry.
Uniqueness:
- Ethyl 4-morpholinobenzoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties that differ from its analogs.
Properties
IUPAC Name |
ethyl 4-morpholin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(15)11-3-5-12(6-4-11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZDMLRNYDAKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376968 | |
Record name | Ethyl 4-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19614-15-4 | |
Record name | Ethyl 4-(4-morpholinyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19614-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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